2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione
Description
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C16H10N2O5 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c19-14(10-4-3-5-11(8-10)18(22)23)9-17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2 |
InChI Key |
YBSQWUGAQJALJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period (e.g., 19-24 hours) to ensure complete reaction . The product is then purified through recrystallization to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity in animal models, showing promising results in reducing seizure activity.
Biological Research: The compound has been used as a probe to study the role of specific molecular targets in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The exact mechanism of action of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as ion channels and receptors, in the central nervous system. These interactions can modulate neuronal activity and reduce the occurrence of seizures .
Comparison with Similar Compounds
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-Nitrophenyl)isoindoline-1,3-dione: Similar in structure but with a different substitution pattern on the phenyl ring.
2-(4-Fluorophenyl)isoindoline-1,3-dione: Contains a fluorine atom instead of a nitro group, leading to different chemical and biological properties.
These comparisons highlight the unique chemical and biological properties of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione, making it a valuable compound for further research and development.
Biological Activity
2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione, also known as a synthetic organic compound with the CAS number 861379-38-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 270.24 g/mol
- Melting Point : Predicted to be around 483.4 ± 25.0 °C
- Density : Approximately 1.467 g/cm³
- pKa : -2.58 ± 0.20
Biological Activity Overview
The biological activity of 2-(2-(3-Nitrophenyl)-2-oxoethyl)isoindoline-1,3-dione has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines. The following sections summarize key findings from recent studies.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT29). The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound's mechanism involves:
- Tubulin Destabilization : It binds to tubulin, preventing its polymerization into microtubules, which is critical for mitosis.
- Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
Studies on SAR indicate that modifications to the nitrophenyl group significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups enhances potency.
- Alterations in the isoindoline core can lead to variations in cytotoxicity profiles.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In one study, treatment with varying doses resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with notable morphological changes indicative of apoptosis.
- Another investigation reported synergistic effects when combined with existing chemotherapeutic agents, suggesting potential for combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
